molecular formula C13H10BrF2NOS B7527436 N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide

N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide

Cat. No. B7527436
M. Wt: 346.19 g/mol
InChI Key: WBWUUGNSSPISKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide, also known as BTF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTF is a small molecule that belongs to the family of benzamides and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In cancer research, N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In Alzheimer's disease research, N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide has been shown to inhibit the aggregation of beta-amyloid, a protein that is believed to play a role in the development of the disease.
Biochemical and Physiological Effects
N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide has been shown to reduce the levels of beta-amyloid and improve cognitive function in animal models. In diabetes research, N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide has been shown to improve insulin sensitivity and glucose tolerance in mice.

Advantages and Limitations for Lab Experiments

N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide has several advantages for lab experiments, including its small size, high purity, and ease of synthesis. N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide is also stable under various conditions, making it suitable for long-term storage and use in experiments. However, N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide, including the development of more efficient synthesis methods, the identification of new applications in various fields, and the optimization of its pharmacological properties. In cancer research, N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide could be further investigated as a potential drug candidate for the treatment of various types of cancer. In Alzheimer's disease research, N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide could be studied as a potential therapeutic agent for the prevention and treatment of the disease. In materials science, N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide could be used as a fluorescent probe for imaging applications in living cells. Overall, N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide has great potential for further research and development in various fields.

Synthesis Methods

The synthesis of N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide involves the reaction of 4-bromothiophen-2-ylmethanol with 2,5-difluoro-N-methylbenzamide in the presence of a base, such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide or dimethyl sulfoxide, and under appropriate temperature and pressure conditions. The resulting product is purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide has also been studied for its potential use as a fluorescent probe for imaging applications in materials science. In chemical biology, N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide has been used as a tool to study protein-protein interactions and enzyme activity.

properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF2NOS/c1-17(6-10-4-8(14)7-19-10)13(18)11-5-9(15)2-3-12(11)16/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWUUGNSSPISKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CS1)Br)C(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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